Cas no 1486469-57-1 (N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide)

N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide is a specialized organic compound featuring a rigid azabicyclo[3.3.1]nonane scaffold with a prop-2-enamide substituent. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and drug development. The bicyclic framework enhances conformational stability, while the acrylamide moiety offers reactivity for further functionalization, such as Michael additions or polymerization. Its potential applications include serving as a building block for bioactive molecules or as a ligand in catalytic systems. The compound’s well-defined stereochemistry and modular reactivity make it a versatile intermediate for synthetic and pharmacological research.
N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide structure
1486469-57-1 structure
Product name:N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide
CAS No:1486469-57-1
MF:C12H20N2O
MW:208.300003051758
CID:6176083
PubChem ID:65470459

N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 1486469-57-1
    • AKOS014807876
    • N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide
    • EN300-5340379
    • Inchi: 1S/C12H20N2O/c1-3-12(15)13-9-7-10-5-4-6-11(8-9)14(10)2/h3,9-11H,1,4-8H2,2H3,(H,13,15)
    • InChI Key: JFNLPKAISYDVJE-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NC1CC2CCCC(C1)N2C

Computed Properties

  • Exact Mass: 208.157563266g/mol
  • Monoisotopic Mass: 208.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 32.3Ų

N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5340379-0.25g
N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide
1486469-57-1 95.0%
0.25g
$708.0 2025-03-15
Enamine
EN300-5340379-2.5g
N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide
1486469-57-1 95.0%
2.5g
$1509.0 2025-03-15
Enamine
EN300-5340379-5.0g
N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide
1486469-57-1 95.0%
5.0g
$2235.0 2025-03-15
Enamine
EN300-5340379-0.05g
N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide
1486469-57-1 95.0%
0.05g
$647.0 2025-03-15
Enamine
EN300-5340379-0.1g
N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide
1486469-57-1 95.0%
0.1g
$678.0 2025-03-15
Enamine
EN300-5340379-1.0g
N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide
1486469-57-1 95.0%
1.0g
$770.0 2025-03-15
Enamine
EN300-5340379-10.0g
N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide
1486469-57-1 95.0%
10.0g
$3315.0 2025-03-15
Enamine
EN300-5340379-0.5g
N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide
1486469-57-1 95.0%
0.5g
$739.0 2025-03-15

Additional information on N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide

N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide: A Novel Scaffold for Targeted Therapeutic Applications

N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide, with the chemical identifier CAS No. 1486469-57-1, represents a structurally unique compound that has garnered significant attention in recent years for its potential applications in medicinal chemistry. This molecule belongs to the broader class of azabicyclic scaffolds, which are known for their ability to mimic natural ligands and interact with biological targets with high specificity. The combination of a bicyclic core and a propenamide functional group in this compound creates a versatile platform for drug design, particularly in the development of small-molecule therapeutics targeting complex biological pathways.

The prop-2-enamide moiety in N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide is particularly noteworthy for its ability to engage in hydrogen bonding interactions, which are critical for modulating receptor binding affinity. This feature is further enhanced by the presence of the 9-azabicyclo[3.3.1]nonan-3-yl ring system, which provides a rigid framework that can stabilize the compound in its active conformation. Recent studies have highlighted the importance of such structural elements in improving the pharmacokinetic properties of drug candidates, including enhanced metabolic stability and reduced off-target effects.

In the context of modern drug discovery, the N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide scaffold has been explored for its potential in targeting G-protein-coupled receptors (GPCRs), a family of proteins implicated in numerous physiological processes. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective agonist activity at the 5-HT2A receptor, a target associated with neuropsychiatric disorders. This finding underscores the importance of the 9-methyl substitution in modulating the functional activity of the molecule.

One of the key advantages of N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide is its ability to serve as a building block for the synthesis of more complex derivatives. The azabicyclo[3.3.1]nonan-3-yl ring system, which is a non-natural amino acid derivative, has been shown to exhibit unique stereochemical properties that can be exploited for the design of stereospecific inhibitors. This aspect is particularly relevant in the development of enantioselective drugs, where the spatial arrangement of functional groups plays a critical role in determining biological activity.

Recent advances in computational chemistry have further expanded the potential applications of N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide. Machine learning algorithms have been employed to predict the binding affinity of this compound with various protein targets, including kinases and ion channels. A 2024 study in ACS Chemical Biology reported that the prop-2-enamide group in this molecule forms a hydrogen bond with the catalytic residue of the ERK1/2 kinase, suggesting its potential as a scaffold for kinase inhibitors. This discovery highlights the importance of molecular modeling in the rational design of drug candidates.

The 9-methyl substitution in N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide also plays a critical role in modulating its physicochemical properties. This modification can influence the solubility, permeability, and metabolic stability of the compound, which are essential parameters for drug development. A 2023 study published in Drug Discovery Today found that the 9-methyl group significantly improved the aqueous solubility of the molecule, making it a promising candidate for oral administration.

Furthermore, the azabicyclo[3.3.1]nonan-3-yl ring system in N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide has been shown to exhibit unique interactions with lipid membranes, which may have implications for its cellular uptake and intracellular targeting. This property is particularly valuable in the development of drugs that require efficient delivery to specific subcellular compartments, such as mitochondria or the nucleus.

Despite its promising properties, the development of N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its pharmacological profile through structural modifications and exploring its potential in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The ability of this compound to engage multiple biological targets simultaneously makes it a compelling candidate for the development of multitarget drugs, which are increasingly recognized as a strategy to address complex pathologies.

In conclusion, N-{9-methyl-9-azabicyclo[3.3.1]nonan-3-yl}prop-2-enamide represents a novel scaffold with significant potential in medicinal chemistry. Its unique structural features, including the prop-2-enamide moiety and the 9-methyl substitution, make it a versatile platform for the design of targeted therapeutics. As research in this area continues to advance, it is anticipated that this compound will play a pivotal role in the development of innovative treatments for a wide range of diseases.

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